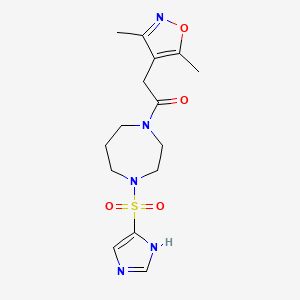

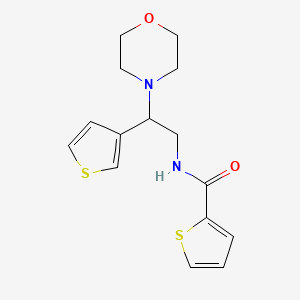

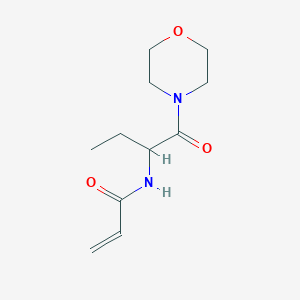

5-ethyl-N-(3-(furan-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(3-(furan-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and material sciences.

Scientific Research Applications

Catalysis in Biofuel Production

- Sulfonated graphene oxide, which may involve similar sulfonamide structures, has been used as a catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels or fuel additives. This catalyst outperforms several others in terms of catalytic performance and stability under reaction conditions (Antunes et al., 2014).

Application in Ocular Hypotensive Activity

- Sulfonamides, particularly those incorporating thiophene structures, have been evaluated for topical ocular hypotensive activity, which is relevant in glaucoma treatment. Modifications in the structure of these compounds have been explored to optimize their efficacy and solubility (Prugh et al., 1991).

Biobased Polymer Synthesis

- Compounds like 2,5-bis(hydroxymethyl)furan, which share structural similarities with the queried compound, are valuable in synthesizing biobased polyesters. These polyesters have applications in sustainable materials development, showcasing novel chemical structures and physical properties (Jiang et al., 2014).

Anti-inflammatory Agents Synthesis

- Sulfonamide compounds have been synthesized for their potential as anti-inflammatory agents. The synthesis process involves multiple steps, indicating the complexity and versatility of these compounds in pharmaceutical applications (Urban et al., 2003).

Dye-Sensitized Solar Cells

- Phenothiazine derivatives with conjugated linkers, including furan and thiophene, have been used in dye-sensitized solar cells. These compounds contribute to improved solar energy-to-electricity conversion efficiency, highlighting their role in renewable energy technologies (Kim et al., 2011).

Cytotoxicity Studies

- Sulfonamide compounds with thiophene structures have been studied for their cytotoxicity against various cancer cell lines. This research underlines the potential of such compounds in cancer treatment and drug development (Arsenyan et al., 2016).

Polyester Modification

- Furanic sulfonated copolyesters, involving compounds structurally related to the queried chemical, have been modified using different diols. This research demonstrates the potential for tailoring the properties of polyesters for specific applications (Bougarech et al., 2014).

Drug Discovery Applications

- Furans, thiophenes, and related heterocycles, akin to the queried compound, are important in drug discovery. They serve as either intact scaffolds or as synthons for non-aromatic structural moieties in therapeutic agents (Sperry & Wright, 2005).

properties

IUPAC Name |

5-ethyl-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S2/c1-2-11-3-4-13(19-11)20(16,17)14-7-5-12(15)10-6-8-18-9-10/h3-4,6,8-9,12,14-15H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCKZWHLGMCDDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)

![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752896.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)